Product packaging for 4-Methylpentedrone(Cat. No.:CAS No. 1373918-61-6)

4-Methylpentedrone

Cat. No.: B3026277
CAS No.: 1373918-61-6
M. Wt: 205.30 g/mol
InChI Key: AKVKBEDACKJNPO-UHFFFAOYSA-N
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Description

Classification and Chemical Context within New Psychoactive Substances (NPS)

The classification of 4-Methylpentedrone is fundamental to its scientific understanding, placing it within a specific chemical family and highlighting its relationship to other psychoactive compounds.

This compound is unequivocally categorized as a synthetic cathinone (B1664624). researchgate.netnih.govresearchgate.net The synthetic cathinones are a class of NPS chemically derived from cathinone, the naturally occurring psychoactive alkaloid found in the leaves of the Catha edulis (khat) plant. synthachem.com Structurally, they are β-keto phenethylamines, meaning they share a core phenethylamine (B48288) structure with a ketone group at the beta carbon position. psychonautwiki.orgnih.gov This class is one of the largest and most prominent groups of NPS reported globally. researchgate.netunodc.org The scientific interest in these compounds is driven by the continuous emergence of new analogs created through slight modifications to their chemical structure to alter their properties and legal status. nih.govfrontiersin.org

Table 1: Chemical Identity of this compound

Identifier Data
IUPAC Name 1-(4-Methylphenyl)-2-methylamino-pentan-1-one wikipedia.org
Chemical Formula C₁₃H₁₉NO wikipedia.org
Molar Mass 205.301 g·mol⁻¹ wikipedia.org

| CAS Number | 1373918-61-6 wikipedia.org |

Structural Relationship to Pentedrone (B609907) Homologs and Related Cathinone Analogs

The chemical structure of this compound defines its relationship to a family of similar compounds. It is the p-methyl derivative of pentedrone, meaning it has a methyl group attached to the para position (the fourth carbon) of the phenyl ring, a feature absent in pentedrone. synthachem.comwikipedia.org

4-MPD is also considered a higher homolog of other synthetic cathinones like 4-methylmethcathinone (mephedrone) and 4-methylbuphedrone (B1651761) (4-MeMABP). wikipedia.orgncats.io This relationship is based on the length of the alkyl chain. Furthermore, it can be viewed as the methylamino analog of pyrovalerone. synthachem.comwikipedia.org The illicit market's dynamic nature is highlighted by the fact that structurally similar compounds, such as 4-methyl-α-ethylaminopentiophenone (4-MEAP), which has an ethyl group instead of a methyl group on the amine, have been mislabeled and sold as this compound. wikipedia.orgwikipedia.orgnih.gov

Table 2: Structural Comparison of this compound and Related Analogs

Compound Core Structure Difference from 4-MPD
Pentedrone Lacks the methyl group on the phenyl ring. synthachem.com
Mephedrone (B570743) (4-methylmethcathinone) Has a shorter alkyl chain (propyl group is a methyl group). synthachem.com
4-Methylbuphedrone (4-MeMABP) Has a shorter alkyl chain (propyl group is an ethyl group). wikipedia.org
Pyrovalerone The methylamino group is replaced by a pyrrolidine (B122466) ring. synthachem.com

| 4-Methyl-α-ethylaminopentiophenone (4-MEAP) | The N-methyl group is replaced by an N-ethyl group. wikipedia.org |

Historical Trajectory of its Emergence in Scientific Literature

Although first synthesized in 1960, this compound remained largely absent from scientific literature until its more recent emergence as a designer drug. wikipedia.org Its appearance on online markets as a "research chemical" prompted its identification and characterization by forensic and analytical chemists. researchgate.netkcl.ac.uk

A notable study published in 2015 highlighted the complexities of the NPS market by revealing that a product marketed online as this compound was, upon analysis, identified as 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP). nih.gov This finding underscored the importance of rigorous analytical techniques for the definitive identification of such substances. Subsequent publications have provided detailed analytical characterizations of 4-MPD using methods like gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS). researchgate.netkcl.ac.uk Research from 2021 investigated the structure-activity relationship of 4-MPD alongside other synthetic cathinones, examining its effects as a dopamine (B1211576) uptake inhibitor. nih.govfrontiersin.org Forensic case reports have also documented its involvement in fatal intoxications, providing crucial data for toxicological databases. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO B3026277 4-Methylpentedrone CAS No. 1373918-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylamino)-1-(4-methylphenyl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-4-5-12(14-3)13(15)11-8-6-10(2)7-9-11/h6-9,12,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVKBEDACKJNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=C(C=C1)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301032536
Record name 4-Methylpentedrone
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Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373918-61-6
Record name 1-Pentanone, 2-(methylamino)-1-(4-methylphenyl)-
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Record name 4-Methylpentedrone
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Record name 4-Methylpentedrone
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Record name 4-METHYLPENTEDRONE
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Synthetic Methodologies and Precursor Compound Investigations

Reported Synthesis Pathways and Challenges

The synthesis of 4-Methylpentedrone, chemically known as 1-(4-methylphenyl)-2-(methylamino)pentan-1-one, is not extensively detailed in peer-reviewed literature, a common characteristic of clandestine chemistry. However, established synthetic routes for structurally similar cathinone (B1664624) analogues provide a strong basis for inferring its probable synthesis pathways. The most plausible and commonly cited method for the synthesis of cathinones involves a two-step process starting from a substituted propiophenone precursor.

A general and established method for synthesizing cathinone derivatives involves the α-bromination of a corresponding ketone, followed by a reaction with an appropriate amine. In the case of 4-MPD, the likely precursor is 1-(p-tolyl)pentan-1-one. This precursor can be synthesized via a Friedel-Crafts acylation of toluene with valeroyl chloride.

The subsequent steps would be:

α-Bromination: The 1-(p-tolyl)pentan-1-one is brominated at the alpha position to the carbonyl group to yield 2-bromo-1-(p-tolyl)pentan-1-one. This reaction is a key step in forming the necessary intermediate for the introduction of the amine group.

Amination: The resulting α-bromo ketone is then reacted with methylamine (B109427) to substitute the bromine atom, yielding this compound.

Challenges in this synthetic route can include controlling the bromination step to avoid polybromination or bromination on the aromatic ring. The subsequent amination step may also present challenges in terms of yield and purification, as side reactions can occur. The handling of methylamine, which is a gas at room temperature, also requires specific laboratory setups.

Characterization of Synthetic Intermediates and Impurities

The definitive identification of this compound and its related compounds relies on a suite of analytical techniques. These methods are crucial for distinguishing 4-MPD from its isomers and other synthetic cathinones, as well as for identifying any impurities that may be present from the synthesis process. The comprehensive characterization of 4-MPD has been reported using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV) nih.govwikipedia.org.

While specific synthetic intermediates of 4-MPD are not extensively characterized in the literature, based on the likely synthesis pathway, the primary intermediate would be 2-bromo-1-(p-tolyl)pentan-1-one . Its characterization would be essential for monitoring the progress of the synthesis.

Impurities in clandestinely synthesized drugs are common and can arise from incomplete reactions, side reactions, or residual starting materials and reagents. For 4-MPD, potential impurities could include:

Unreacted 1-(p-tolyl)pentan-1-one

Over-brominated products

Byproducts from the amination reaction

The analysis of impurities in other synthetic cathinones, such as mephedrone (B570743), has revealed the presence of various byproducts that can significantly alter the composition of the final product researchgate.net. Similar impurities could be expected in illicitly produced 4-MPD.

Below is a table summarizing the analytical techniques used for the characterization of this compound.

Analytical TechniquePurposeKey Findings for this compound
NMR Spectroscopy Structural elucidationProvides detailed information on the arrangement of atoms.
FT-IR Spectroscopy Functional group identificationConfirms the presence of the carbonyl and amine groups.
GC-MS Separation and identificationProvides a fragmentation pattern unique to the molecule.
HRMS Accurate mass determinationAllows for the determination of the elemental composition.
HPLC-UV Purity assessment and quantificationSeparates the compound from impurities and allows for concentration measurement.

Design Principles for Novel Cathinone Derivatives

The development of novel cathinone derivatives is largely driven by a desire to circumvent legal controls by making slight modifications to the chemical structure of existing controlled substances wikipedia.orgorgsyn.orgunodc.org. These modifications are often guided by an understanding of the structure-activity relationships (SAR) of this class of compounds. The core cathinone structure can be modified at three main positions: the aromatic ring, the alkyl chain, and the amino group beilstein-journals.org.

The design principles for novel cathinone derivatives often involve:

Substitution on the Aromatic Ring: Adding or altering substituents on the phenyl ring can significantly impact the compound's properties. For example, the methyl group at the 4-position of the phenyl ring in 4-MPD is a common modification seen in other cathinones like mephedrone (4-methylmethcathinone).

Modification of the Alkyl Chain: Lengthening or shortening the alkyl chain attached to the alpha carbon can also alter the compound's characteristics.

Substitution on the Amino Group: The nature of the substituent on the nitrogen atom is a key area for modification. In 4-MPD, this is a methyl group. Changing this to an ethyl group or incorporating the nitrogen into a pyrrolidine (B122466) ring (as in pyrovalerone analogues) creates new compounds with potentially different properties.

Structure-activity relationship studies help to predict how these chemical modifications will affect the compound's interaction with biological targets. For instance, research on various synthetic cathinones has shown that the length of the N-alkyl substituent and the presence of a 4-methyl group on the aromatic ring can influence their activity nih.govepa.gov. These insights are fundamental to the rational design of new cathinone derivatives.

Advanced Analytical Characterization Techniques for 4 Methylpentedrone

Chromatographic Separation and Detection Techniques

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Applications

High-Performance Liquid Chromatography coupled with Ultraviolet (UV) detection is a cornerstone technique for the analysis of synthetic cathinones, including 4-Methylpentedrone. This method allows for the separation, detection, and quantification of the compound based on its chromophoric properties. Studies utilizing HPLC-UV for 4-MPD characterization have employed various detection wavelengths, with a maximum absorption (λmax) reported at 261 nm caymanchem.com.

In a study investigating several emerging cathinone (B1664624) derivatives, including 4-MPD, HPLC-UV was used for detection, with five wavelengths ranging from 214 nm to 281 nm being monitored kcl.ac.uk. The samples eluted within a retention time window of 12.5 to 15.1 minutes under the specified analytical conditions, and the absence of distinct impurity peaks across these wavelengths suggested the purity of the analyzed samples kcl.ac.uk. The UV spectra generated by diode array detection (DAD) can also aid in the preliminary identification and differentiation of isomers or related compounds pte.hu.

Table 1: HPLC-UV Parameters for this compound Analysis

ParameterReported Value(s)Reference
Detection Wavelengths214 nm, 220 nm, 240 nm, 261 nm, 281 nm kcl.ac.uk
λmax261 nm caymanchem.com
Retention Time (approx.)12.5 – 15.1 minutes kcl.ac.uk
Mobile Phase Components0.1% v/v TFA in water / Acetonitrile (gradient) kcl.ac.uk
Stationary PhaseNot explicitly detailed for 4-MPD in this context kcl.ac.uk

Enantiomeric Resolution and Chiral Analysis Methodologies

Synthetic cathinones, including this compound, often possess a chiral center, meaning they can exist as enantiomers (stereoisomers that are non-superimposable mirror images of each other). The enantiomers of such compounds can exhibit significant differences in their pharmacological activity and pharmacokinetic profiles uni-tuebingen.de. Therefore, chiral analysis is crucial for a comprehensive understanding of their behavior and potential impact.

Chiral analysis of synthetic cathinones typically involves High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs). Cellulose-based columns are frequently employed, with mobile phases optimized for polarity, such as mixtures of hexane (B92381) and ethanol, to achieve baseline separation of enantiomers benchchem.com. Other methods include using achiral stationary phases in conjunction with cyclodextrins added to the mobile phase uni-tuebingen.de. Gas Chromatography-Mass Spectrometry (GC-MS) can also be adapted for chiral analysis, often requiring derivatization with chiral reagents, although this can be a more time-consuming process uni-tuebingen.de.

Research indicates that enantiomers of cathinones can degrade over time or with freeze-thaw cycles, necessitating careful storage of resolved enantiomers at low temperatures (e.g., -80°C) and regular stability monitoring via LC analysis benchchem.com. The development of enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is also an area of focus for the simultaneous quantitative determination of synthetic cathinone enantiomers nih.gov.

Optimized Sample Preparation Strategies for Diverse Matrices

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound in various matrices, such as biological fluids (blood, urine) and seized drug samples. The choice of sample preparation technique depends on the matrix, the concentration of the analyte, and the subsequent analytical method.

Solid-Phase Extraction (SPE) is a widely adopted technique for purifying and concentrating analytes from complex biological matrices frontiersin.orgcuny.eduresearchgate.net. SPE cartridges, often incorporating C8 or ion-exchange sorbents, are conditioned, loaded with the sample, washed to remove interfering substances, and then eluted with an appropriate solvent frontiersin.orgmdpi.com. For instance, SPE methods have been developed for cathinones in urine and blood, often followed by GC-MS or LC-MS/MS analysis researchgate.net.

Liquid-Liquid Extraction (LLE) has also been employed, particularly in conjunction with GC-MS analysis of biological samples benchchem.com. This method involves partitioning the analyte between two immiscible liquid phases.

Electromembrane Extraction (EME) is a miniaturized technique that utilizes an electric field to enhance analyte recovery through a porous membrane into an acceptor solution. For basic compounds like synthetic cathinones in whole blood, 2-Undecanone has been identified as an effective liquid membrane, with optimized parameters including voltage, extraction time, and agitation rate, coupled with UPLC-MS/MS analysis doi.org.

Magnetic Nanoparticle Solid-Phase Extraction (MSPE) offers an alternative approach, leveraging magnetic nanoparticles for efficient extraction and convenient operation, often with reduced solvent usage and cost compared to conventional SPE or LLE mdpi.com.

In some instances, direct sample analysis techniques, such as Direct Sample Analysis Time-of-Flight Mass Spectrometry (DSA-TOF-MS), may reduce the need for extensive sample preparation, particularly for qualitative analysis, though quantification may be limited chromatographyonline.com. Simple dilution with an internal standard can also be a cost-effective initial step for MS-based testing rsc.org.

Table 2: Sample Preparation Techniques for Synthetic Cathinone Analysis

TechniqueMatrix ExamplesKey Steps / SorbentsDetection Method(s)References
Solid-Phase Extraction (SPE)Blood, Urine, PlasmaConditioning, Sample Loading, Washing (e.g., 2% acetic acid/methanol), Elution (e.g., DCM/IPA/NH₄OH or 95% methanol/ammonium hydroxide). Sorbents: C8, benzenesulfonic acid, C18.GC-MS, LC-MS/MS frontiersin.orgcuny.eduresearchgate.netmdpi.commdpi.com
Liquid-Liquid Extraction (LLE)Biological SamplesPartitioning between immiscible solvents (e.g., ethyl acetate).GC-MS benchchem.commdpi.com
Electromembrane Extraction (EME)Whole BloodPorous membrane with liquid membrane (e.g., 2-Undecanone), electric field. Optimized voltage, time, agitation.UPLC-MS/MS doi.org
Magnetic Nanoparticle SPE (MSPE)UrineMagnetic nanoparticles as sorbent, pH optimization.GC-MS mdpi.com
Direct Sample Analysis (DSA)Solid Samples / PowdersMinimal to no preparation; direct application to target or dissolution in a small volume of solvent (e.g., methanol).TOF-MS chromatographyonline.com
DilutionVariousSimple dilution with an internal standard.MS-based rsc.org

Compound Name List:

this compound (4-MPD)

Pentedrone (B609907)

α-Pyrrolidinovalerophenone (α-PVP)

4-FPD (4-Fluoropentedrone)

4-MEAP (2-(ethylamino)-1-(4-methylphenyl)-1-pentanone)

4-FMC (flephedrone)

mephedrone (B570743)

MDPV

methcathinone (B1676376)

cathinone

3-MMC

4-MMC

2-MMC

4-MeO-α-PVP

PV8

MDMA

MDA

MDEA

3,4-DMMC

4,4-DMAR

α-methyltryptamine

buphedrone (B1655700)

ephenidine (B1211720) (NEDPA)

5IT

25-iP-NBoMe

clephedrone (B10765662) (4-CMC)

4-CIC

3-CMC

4-CBC (4-chlorobutylcathinone)

NEH (n-ethylhexedrone)

4-F-α-PEP

4-Methyl-N,N-dimethylcathinone

α-POP

α-PBT (α-pyrrolidinobutiothiophenone)

4-methylpropiophenone

methylamine (B109427)

4F-PHP

bk-EPDP

2-Undecanone

PFPA

C8

benzenesulfonic acid

Pharmacological Research: in Vitro and Animal Model Studies of 4 Methylpentedrone

Neurotransmitter Transporter Interactions and Mechanism of Action

The primary mechanism of action for many synthetic cathinones involves their interaction with monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) from the synaptic cleft. researchgate.netnih.govresearchgate.net In vitro studies using human embryonic kidney (HEK293) cells expressing human monoamine transporters have been crucial in elucidating the specific effects of 4-MPD on these proteins. frontiersin.orgnih.gov

Research has consistently shown that 4-MPD is a potent inhibitor of the dopamine transporter (DAT). frontiersin.orgnih.gov By blocking DAT, 4-MPD increases the extracellular concentration of dopamine, a key neurotransmitter associated with reward and motor control. frontiersin.orgnih.govduq.edu Studies have demonstrated that 4-MPD acts as a DAT blocker, rather than a substrate that induces dopamine release. frontiersin.org This "hybrid" property, acting as a blocker at DAT, is a notable characteristic among some synthetic cathinones. frontiersin.org

One study reported an IC50 value of approximately 1 µM for 4-MPD at the DAT, indicating its potency in inhibiting dopamine uptake. researchgate.net Another study found that while all tested synthetic cathinones were potent dopamine uptake inhibitors, 4-MPD was less potent than some of its analogues. researchgate.net Specifically, its DAT/SERT inhibition ratio was found to be 5.02. researchgate.net

Table 1: In Vitro Dopamine Transporter (DAT) Activity of 4-Methylpentedrone
ParameterValueAssay System
DAT Inhibition (IC50)~1 µMHEK293 cells expressing hDAT
DAT/SERT Inhibition Ratio5.02Synaptosomal assay
MechanismBlockerHEK293 cells expressing hDAT

In contrast to its potent effects on DAT, 4-MPD shows a different profile at the serotonin transporter (SERT). While it does inhibit SERT, it is generally less potent compared to its action on DAT. frontiersin.orgub.edu However, unlike its blocker activity at DAT, 4-MPD has been shown to act as a SERT substrate, meaning it can induce the release of serotonin. frontiersin.orgnih.gov This dual mechanism of action, inhibiting DAT while promoting serotonin release, contributes to its complex pharmacological profile. frontiersin.org

In one study, the IC50 value for 4-MPD at SERT was determined to be approximately 30 µM. researchgate.net Research has also shown that 4-MPD is one of the more potent synthetic cathinones at inducing [3H]5-HT release at the SERT. nih.govub.edu

Table 2: In Vitro Serotonin Transporter (SERT) Activity of this compound
ParameterValueAssay System
SERT Inhibition (IC50)~30 µMHEK293 cells expressing hSERT
MechanismSubstrate (induces release)HEK293 cells expressing hSERT

Similar to other stimulants, 4-MPD also interacts with the norepinephrine transporter (NET). ncats.io The blockade of NET leads to increased levels of norepinephrine in the synapse, which can contribute to stimulant effects. nih.govportico.orgresearchgate.net 4-MPD acts as a reuptake inhibitor for both dopamine and norepinephrine without causing their release. ncats.io The inhibition of NET, along with DAT, is a common feature of many psychostimulant compounds. nih.gov

Behavioral Pharmacology Assessments in Preclinical Models

To understand how the in vitro transporter interactions of 4-MPD translate to physiological and behavioral effects, researchers have utilized preclinical animal models. unl.edunih.gov These studies provide valuable insights into the compound's psychostimulant and rewarding properties.

Locomotor activity is a common measure used to assess the stimulant effects of a substance in animal models. nih.govplos.org Studies in Swiss-CD-1 mice have shown that 4-MPD induces hyperlocomotion. frontiersin.orgnih.gov However, it has been noted as the least effective compound at inducing hyperlocomotion when compared to other synthetic cathinones like N-ethyl-pentedrone (NEP) and N-ethyl-pentylone (NEPD). frontiersin.orgresearchgate.net While a significant increase in horizontal locomotor activity was observed after injections, a dose of 30 mg/kg produced a greater increase compared to a 10 mg/kg dose, indicating a dose-dependent effect. nih.gov

The reinforcing properties of a drug are indicative of its potential for repeated use and are often studied using paradigms like conditioned place preference (CPP). unl.edu Research has demonstrated for the first time that 4-MPD induces rewarding effects in mice. frontiersin.orgresearchgate.netnih.gov In a CPP study, 4-MPD produced significant rewarding effects at lower and medium doses. nih.gov These findings suggest that 4-MPD has reinforcing properties, which is consistent with its potent inhibition of the dopamine transporter, a key mechanism in reward pathways. frontiersin.orgnih.gov

Neurobiological Correlates of Pharmacological Action

Immediate-Early Gene Expression (e.g., Arc, c-fos, bdnf) in Brain Regions

The administration of psychostimulants triggers rapid and transient expression of immediate-early genes (IEGs) in neurons, which serves as a marker for neuronal activation. nih.govfrontiersin.org These genes, including c-fos, activity-regulated cytoskeleton-associated protein (Arc), and brain-derived neurotrophic factor (BDNF), are pivotal in processes of neuronal plasticity, cell growth, and the development of long-term cellular responses. nih.govtaylorandfrancis.com

Studies examining the effects of stimulants often use the protein product of the c-fos gene, Fos, to map which brain regions are activated. nih.gov Intense neuronal activation leads to a detectable increase in c-Fos levels. nih.gov Research on stimulants has identified increased c-Fos expression in key brain regions associated with stress and reward, such as the prefrontal cortex, nucleus accumbens, and basolateral amygdala. nih.govmdpi.com While specific c-Fos mapping studies for this compound are not extensively detailed in the provided results, the known effects of other cathinones and stimulants suggest that 4-MPD administration would likely lead to a similar pattern of c-Fos induction in these reward-related circuits.

BDNF is another crucial molecule in neuroplasticity, and its expression can be induced by neuronal activity. taylorandfrancis.comnih.gov Research has shown that BDNF can, in turn, stimulate the transcription of IEGs like Arc and c-fos in a time- and dose-dependent manner in cortical neurons. researchgate.net The interplay between BDNF and IEGs like Arc is fundamental for synaptic modifications. nih.gov Given that stimulants are known to impact these pathways, it is plausible that 4-MPD affects the expression of Arc and BDNF, thereby influencing synaptic plasticity, although direct evidence is pending.

Comparative Pharmacological Efficacy and Potency with Analogous Stimulants

The pharmacological actions of this compound (4-MPD) have been characterized and compared with other stimulants to understand its relative strength and effects. In vitro assays reveal that 4-MPD is a potent inhibitor of monoamine transporters, which are primary targets for psychostimulants like cocaine and amphetamine. nih.gov

A study comparing several synthetic cathinones found that 4-MPD has a high affinity for the dopamine transporter (DAT) and a much lower affinity for the serotonin transporter (SERT), resulting in a high DAT/SERT selectivity ratio. ub.edu This profile is common among many psychostimulants and suggests a primary mechanism of action through the dopamine system. The potency of 4-MPD at the DAT is comparable to that of cocaine. ub.edu

Table 1: Comparative Potency of this compound and Other Stimulants at Monoamine Transporters This table displays the half-maximal inhibitory concentration (IC50) in µM, where a lower value indicates higher potency.

CompoundDAT IC50 (µM)SERT IC50 (µM)DAT/SERT Ratio
This compound (4-MPD) 0.2930.88108
Pentedrone (B609907) 0.21137.9666
Pentylone (B609909) 0.5123.245
Cocaine 0.231.827.84
Data sourced from Nadal-Gratacós et al. (2021). ub.edu

In animal models, the behavioral effects of 4-MPD are consistent with its in vitro profile. In locomotor activity studies, 4-MPD produces a dose-dependent increase in horizontal movement in mice. ub.edu However, its effectiveness in stimulating locomotion was found to be less than that of other cathinones like N-ethyl-pentedrone (NEPD) and N-ethyl-pentylone (NEP), and comparable to cocaine at a similar dose. ub.edu

Drug discrimination studies, which assess the subjective effects of drugs, show that synthetic cathinones often produce effects similar to cocaine and methamphetamine. researchgate.net For instance, various cathinones fully substitute for cocaine and methamphetamine in rats trained to recognize these drugs. researchgate.netnih.gov While specific substitution data for 4-MPD was not in the provided results, the general findings for structurally similar cathinones suggest it likely shares abuse-related subjective effects with these classical stimulants. nih.govnih.gov The potency of cathinones in these studies often correlates with their potency as dopamine transporter inhibitors. nih.gov

Structure Activity Relationship Sar Investigations of 4 Methylpentedrone

Influence of Aromatic Ring Substitutions on Biological Activity

Research indicates that para-substitution, particularly with electron-donating groups like methyl, can lead to increased potency at the serotonin (B10506) transporter (SERT) compared to unsubstituted analogs acs.org. Studies on methcathinone (B1676376) (MCAT) analogs have shown that larger substituents at the para-position can decrease dopamine (B1211576) transporter (DAT) release potency acs.org. Furthermore, the steric bulk of para-substituents plays a role in determining selectivity for DAT versus SERT, with larger substituents tending to shift selectivity towards SERT acs.orgresearchgate.net. For instance, dimethyl substitution on the phenyl ring of MCAT results in higher SERT selectivity than the 4-methyl-substituted analog, and similarly, a para-trifluoromethyl (p-CF3) group enhances SERT selectivity acs.org. Generally, para-halogenation of substituted cathinones tends to reduce DAT affinity while increasing SERT affinity, inverting the typical DAT/SERT selectivity ratio observed in many abused psychostimulants nih.gov. While direct quantitative data specifically comparing the aromatic ring substitutions of 4-MPD to other analogs is limited, the general trends observed across the cathinone (B1664624) class suggest that the para-methyl group in 4-MPD contributes to its pharmacological profile, potentially enhancing SERT interactions relative to DAT compared to an unsubstituted phenyl ring.

Table 1: Influence of Aromatic Ring Substitution on Monoamine Transporter Affinity (Representative Data from Cathinone Class)

Compound / SubstitutionDAT Affinity (IC50, µM)SERT Affinity (IC50, µM)DAT/SERT Selectivity Ratio (IC50)Reference
Pentedrone (B609907) (Unsubstituted Phenyl)~0.5~130~26 ub.edu
4-Methylpentedrone (4-MPD)~1.0~30~30 ub.edu
General Trend: 4-Methyl substitutionIncreased SERT potency/selectivity compared to unsubstitutedIncreased SERT potency/selectivity compared to unsubstitutedShift towards SERT selectivity acs.orgresearchgate.net
General Trend: 4-CF3 substitutionReduced DAT potencyEnhanced SERT selectivityIncreased SERT selectivity acs.org

Note: Data for Pentedrone and 4-MPD are from comparative studies ub.edu. General trends are extrapolated from studies on related cathinone analogs.

Impact of Side Chain and Amino Terminal Group Modifications on Transporter Affinity and Efficacy

Modifications to the side chain and the terminal amino group are common strategies employed in the design of synthetic cathinones to modulate their pharmacological properties, including transporter affinity and efficacy acs.orgnih.gov. The structure of this compound features a propyl chain attached to the alpha-carbon and a methyl group on the terminal amine. Variations in these structural elements can significantly alter how the molecule interacts with DAT, NET, and SERT nih.govresearchgate.net.

Research indicates that expanding the amino-substituent from a methyl group to an ethyl group, or incorporating cyclic amine structures like pyrrolidine (B122466) or piperidine, generally increases potency for inhibiting DAT researchgate.net. For instance, N-ethyl analogs of cathinones (e.g., N-ethyl-pentedrone (NEPD) and 4-methyl-ethylaminopentedrone (4-MeAP)) have demonstrated higher efficacy and DAT inhibitory potency compared to their N-methyl counterparts (pentedrone and this compound (4-MPD)) ub.edunih.gov. Specifically, the N-ethyl derivatives NEP and NEPD were found to be more efficacious in promoting locomotion and inhibiting DAT than their N-methyl analogs, pentylone (B609909) and pentedrone, respectively ub.edunih.gov. Furthermore, the length of the α-carbon side chain also influences transporter interactions; an increase in side chain length up to a certain point (e.g., from propyl to butyl) can enhance DAT and NET inhibition, though further increases may decrease potency meduniwien.ac.atresearchgate.net. The presence of a propyl chain on the α-carbon and an ethyl chain on the amino group has been associated with increased lipophilicity, potency, and SERT affinity in related compounds researchgate.net.

Table 2: Impact of Amino Terminal and Side Chain Modifications on Monoamine Transporter Affinity (Representative Data from 4-MPD Analogs)

CompoundN-Alkyl GroupSide Chain LengthDAT Affinity (IC50, µM)SERT Affinity (IC50, µM)DAT/SERT Selectivity Ratio (IC50)Reference
PentedroneMethylPropyl~0.5~130~26 ub.edu
This compound (4-MPD)MethylPropyl~1.0~30~30 ub.edu
N-ethyl-pentedrone (NEPD)EthylPropyl~0.1~130~1300 ub.edu
4-MeAPEthylPropyl~0.1~10~10 ub.edu
General Trend: N-Ethyl vs. N-MethylEthylPropylIncreased DAT potencyVariable SERT affinityIncreased DAT/SERT selectivity (often) ub.edunih.govresearchgate.net

Note: Data compares N-methyl and N-ethyl analogs of pentedrone and 4-MPD. General trends highlight the impact of N-alkylation.

Analysis of Stereoisomeric Differences in Pharmacological Effects

Chirality is a critical factor in the SAR of many psychoactive compounds, including synthetic cathinones dovepress.comnih.gov. This compound possesses a chiral center at the alpha-carbon, meaning it can exist as two enantiomers: (R)-4-Methylpentedrone and (S)-4-Methylpentedrone ontosight.ainih.gov. Enantiomers of a compound can exhibit significantly different affinities for biological targets and consequently, distinct pharmacological effects, including potency, efficacy, and transporter selectivity nih.govnih.govnih.gov.

Studies on other chiral cathinones, such as methcathinone and mephedrone (B570743), have demonstrated pronounced stereoselectivity in their interactions with monoamine transporters and their behavioral effects. For instance, the S-enantiomer of methcathinone is more potent as a central nervous system stimulant than its R-enantiomer nih.govnih.gov. Research on mephedrone enantiomers revealed that the S-enantiomer had a stronger serotonergic profile, while the R-enantiomer displayed a more dopaminergic profile associated with locomotor activity and rewarding properties, suggesting a higher addiction potential for the R-enantiomer nih.gov. Similarly, for nor-mephedrone (4-methylcathinone), the S-enantiomer showed higher potency in promoting monoamine release, whereas the R-enantiomer exhibited greater DAT versus SERT selectivity, implying a higher abuse potential nih.gov. While specific quantitative data on the enantiomers of this compound at DAT and SERT are not extensively detailed in the provided search results, these findings from related compounds underscore the importance of stereochemistry in determining the pharmacological profile of synthetic cathinones.

Metabolism Studies in Preclinical Systems and Forensic Contexts

Identification and Characterization of Phase I and Phase II Metabolites

Studies investigating the in vitro metabolism of 4-Methylpentedrone (4-MPD) have identified a range of Phase I and Phase II metabolites, providing essential markers for its detection and identification in biological samples. These studies typically employ advanced analytical techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) to characterize the resulting metabolic products researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net.

Phase I metabolism of 4-MPD involves various oxidative and reductive biotransformations. Key Phase I pathways identified include:

β-keto group reduction: This process converts the ketone moiety to a hydroxyl group, yielding an alcohol metabolite researchgate.netnih.govresearchgate.net.

Hydroxylation: Hydroxylation can occur at different positions on the molecule, including the alkyl chains (e.g., at the alpha position or the propylic chain) and potentially the aromatic ring or N-methyl group researchgate.netresearchgate.netresearchgate.net. Dihydroxy metabolites have also been reported researchgate.net.

N-demethylation: The removal of a methyl group from the amine moiety is another significant Phase I pathway researchgate.netnih.govresearchgate.net.

Oxidation: Oxidation of substituents, such as the aromatic hydroxymethyl group to a carboxylic acid, has been observed researchgate.netresearchgate.net.

Phase II metabolism typically involves conjugation reactions, where the parent compound or its Phase I metabolites are coupled with endogenous molecules to increase their water solubility and facilitate excretion. For 4-MPD, glucuronidation has been identified as a primary Phase II metabolic pathway, where glucuronic acid conjugates with hydroxylated metabolites nih.govdntb.gov.ua.

Table 1: Identified Phase I and Phase II Metabolites of this compound (4-MPD)

Metabolite DesignationProposed TransformationMetabolic PhasePrimary PathwayNotes
M1β-keto group reductionPhase IReductionYields an alcohol metabolite researchgate.netnih.govresearchgate.net
M2Hydroxylation at alpha position (or other alkyl chain position)Phase IHydroxylationOne of the most abundant metabolites observed researchgate.netnih.govresearchgate.net
M3N-demethylationPhase IDealkylation researchgate.netnih.govresearchgate.net
M4Oxidation of hydroxymethyl to carboxylic acidPhase IOxidation researchgate.netresearchgate.net
M5Hydroxylation of the propylic chainPhase IHydroxylationReported as a metabolite of 4-MPD researchgate.net
M6Hydroxylation of the N-methyl position of M1Phase IHydroxylation researchgate.net
M7N-demethylation of M4Phase IDealkylation researchgate.net
M8Dihydroxy metabolitePhase IHydroxylation researchgate.net
M9Hydroxylamine metabolitePhase IOxidation researchgate.net
M5 GlucuronideGlucuronidation of M2 metabolitePhase IIConjugation (Glucuronidation)Identified as a Phase II metabolite nih.gov

Note: Metabolite numbering (M1-M8) is based on common reporting in literature, specific designations may vary between studies.

Enzymatic Pathways Involved in this compound Biotransformation

The biotransformation of this compound is primarily mediated by drug-metabolizing enzymes, predominantly the cytochrome P450 (CYP) superfamily for Phase I reactions and UDP-glucuronosyltransferases (UGTs) for Phase II reactions.

Phase I metabolic transformations such as reduction of the keto group, hydroxylation, N-demethylation, and oxidation to carboxylic acids are typically catalyzed by various isoforms of the CYP enzymes researchgate.netdntb.gov.uawikipedia.org. While specific CYP isoforms responsible for 4-MPD metabolism have not been definitively detailed in all studies, research on similar synthetic cathinones, like mephedrone (B570743), indicates that CYP2D6 plays a significant role, with contributions from other isoforms such as CYP1A2, CYP2B6, and CYP2C19 wikipedia.orgnih.gov.

Phase II metabolism, specifically glucuronidation, is carried out by UGT enzymes. These enzymes conjugate glucuronic acid to Phase I metabolites, particularly hydroxylated compounds, increasing their polarity and facilitating renal excretion nih.govdntb.gov.ua.

Enantioselective Metabolic Profiles

Chirality plays a significant role in the pharmacokinetics and pharmacodynamics of many drugs, including synthetic cathinones. While direct studies on the enantioselective metabolism of this compound may be limited, research on related cathinones suggests that enantioselective metabolic profiles are common within this class of compounds wikipedia.orgnih.govmdpi.com.

Studies on compounds like pentedrone (B609907) and methylone have demonstrated differences in their metabolic pathways and rates depending on the specific enantiomer researchgate.netnih.govmdpi.com. For instance, mephedrone exhibits enantioselective pharmacokinetics, with the R-(+) enantiomer showing higher peak concentrations and a longer half-life compared to the S-(-) enantiomer wikipedia.org. Furthermore, enantiomers of other cathinones have shown differential inhibition of monoamine transporters and varying cytotoxicity nih.govmdpi.com.

This suggests that 4-MPD, which possesses a chiral center at the alpha carbon, may also undergo enantioselective metabolism. Different enzymes may preferentially metabolize one enantiomer over the other, leading to varying concentrations of parent drug and metabolites in biological fluids. Such enantioselectivity is critical for forensic toxicology, as it can influence the interpretation of analytical results and the selection of appropriate biomarkers for drug use. Further research is warranted to fully elucidate the enantioselective metabolic pathways of 4-MPD.

Compound Names Listed:

this compound (4-MPD)

Mephedrone (4-MMC)

Pentedrone

Methylone

4-MEAP (2-(ethylamino)-1-(4-methylphenyl)-1-pentanone)

4-F-PHP (1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)-hexanone)

bk-EPDP (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)-1-pentanone)

2-NMC (1-(4-methylphenyl)-2-dimethylamino-propanone)

4-Cl-α-PVP

MPHP (4′-methyl-α-pyrrolidinohexanophenone)

N-ethyl-4′-methylnorpentedrone (4-MEAP)

Forensic Toxicological Analysis and Research Applications for 4 Methylpentedrone

Method Development for Detection and Quantification in Biological Specimens

The identification and quantification of 4-Methylpentedrone in biological matrices rely on advanced analytical techniques, primarily chromatography coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most frequently employed methods in forensic toxicology due to their sensitivity, specificity, and ability to handle complex sample matrices springermedizin.dedntb.gov.uaresearchgate.netnih.gov.

GC-MS is a widely adopted technique for the analysis of volatile and semi-volatile compounds, including synthetic cathinones, offering unequivocal molecular identification and cost-effectiveness springermedizin.deresearchgate.netshimadzu.com. For 4-MPD, GC-MS allows for its detection and quantification in various biological samples. More advanced GC-MS/MS methods have been developed for the simultaneous determination of multiple synthetic cathinones and related compounds, demonstrating high throughput, robustness, and sensitivity. For instance, a GC-MS/MS method for the determination of 45 amphetamine-type stimulants and synthetic cathinones in whole blood achieved limits of detection (LODs) ranging from 0.02 to 0.72 ng/mL and limits of quantification (LOQs) between 1 and 2.5 ng/mL, with good recovery (83.2–106%) and precision (≤ 8.1%) d-nb.info.

LC-MS/MS offers an alternative and often complementary approach, particularly for compounds that may be less amenable to GC analysis or exhibit instability. This technique provides high sensitivity and specificity, making it suitable for detecting NPS, including 4-MPD and its metabolites, in biological samples like urine and blood dntb.gov.uanih.govd-nb.info. An LC-MS/MS method has been developed for the detection and quantification of 16 synthetic cathinones and 10 metabolites, with analytes typically eluting within a 13-minute run time nih.gov. High-resolution mass spectrometry (HRMS) is also utilized for the detailed investigation and structural characterization of NPS and their metabolites, aiding in the identification of unknown compounds dntb.gov.ua.

Complementary techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are also employed for the comprehensive characterization and identification of 4-MPD, especially when analyzing bulk powders or confirming findings from MS-based methods researchgate.netkcl.ac.uk.

Table 1: Common Analytical Methods for this compound

Analytical MethodPrincipleTypical Specimen TypesKey Performance MetricsReferences
GC-MSSeparation of compounds by gas chromatography followed by mass spectrometric detection and fragmentation.Biological SamplesRobust, provides unequivocal identification, cost-effective for routine analysis. springermedizin.deresearchgate.netshimadzu.com
GC-MS/MSTandem mass spectrometry for enhanced selectivity and sensitivity through multiple reaction monitoring (MRM).Whole Blood, UrineLOD: 0.02-0.72 ng/mL, LOQ: 1-2.5 ng/mL, Recovery: 83.2-106%, Precision: ≤ 8.1%. High throughput for multiple analytes. d-nb.info
LC-MS/MSSeparation by liquid chromatography followed by tandem mass spectrometric detection.Urine, BloodHigh sensitivity and specificity, suitable for less volatile or unstable compounds. Analytes typically elute within 8.2 min with a 13 min total run time. dntb.gov.uanih.govd-nb.info
HRMSHigh-resolution mass spectrometry for precise mass measurements and elemental composition.Biological SamplesUsed for metabolite investigation, structural characterization, and identification of unknown compounds. dntb.gov.ua
NMR / FT-IR / HPLC-UVSpectroscopic techniques for structural elucidation and compound identification.Bulk Powders, SamplesComplementary to MS for full characterization and confirmation of structure. researchgate.netkcl.ac.uk

Challenges in Analytical Detection within Complex Forensic Samples

The forensic analysis of this compound, like other synthetic cathinones, is fraught with several challenges. The rapid proliferation of NPS, with continuous structural modifications, means that analytical laboratories must constantly update their methodologies and reference standards to keep pace with emerging compounds dntb.gov.uakcl.ac.ukrsc.org. Standard drug testing protocols, often relying on initial immunoassay screening followed by GC-MS or LC-MS/MS, may not include the vast array of NPS, leading to potential false negatives or the need for specialized, MS-based screening methods d-nb.inforsc.org.

One significant challenge is the presence of structural isomers. These compounds can exhibit very similar physicochemical properties and fragmentation patterns, making their chromatographic separation and definitive identification difficult d-nb.info. Furthermore, the complexity of forensic samples, such as postmortem tissues or aged biological specimens, can introduce matrix effects that interfere with analytical measurements, requiring robust sample preparation techniques dntb.gov.uad-nb.info.

The stability of synthetic cathinones in biological samples is another critical factor. Some parent compounds may degrade over time or under specific storage conditions, necessitating the analysis of metabolites, which can serve as more stable biomarkers of drug intake nih.govd-nb.info. Postmortem redistribution (PMR) can also alter drug concentrations in different biological compartments after death, complicating the interpretation of toxicological findings dntb.gov.ua. Finally, the limited availability of pharmacokinetic data and the often-unknown metabolic pathways for novel NPS add to the complexity of their forensic identification and interpretation dntb.gov.ua.

Research on Metabolite Characterization in Forensic Casework

Understanding the metabolic fate of this compound is essential for forensic toxicology, as metabolites can provide a longer detection window and serve as definitive markers of drug use, especially when the parent compound is unstable or present at very low concentrations nih.gov. Research has identified several metabolic pathways for 4-MPD, primarily involving Phase I biotransformations mediated by cytochrome P450 enzymes nih.govresearchgate.netmdpi.comnih.gov.

The primary metabolic transformations observed for 4-MPD include:

Reduction of the β-keto group: This converts the ketone functional group to a secondary alcohol, forming a dihydro-metabolite nih.govresearchgate.netmdpi.comnih.gov.

Hydroxylation: This can occur at various positions, including the alkyl chain, the N-methyl group, or the aromatic ring, leading to hydroxylated derivatives nih.govresearchgate.netmdpi.comnih.gov.

N-Dealkylation: Removal of the N-methyl group can occur, yielding nor-metabolites nih.govresearchgate.net.

Oxidation: The hydroxymethyl substituent on the aromatic ring can be oxidized to a carboxylic acid derivative nih.govresearchgate.netmdpi.com.

Studies have identified specific metabolites, such as hydroxylated forms of the alkyl chain and the product of β-keto reduction. For example, research has identified metabolites resulting from the reduction of the keto moiety and hydroxylation of the alkyl substituent nih.gov. Other identified metabolites include those formed by N-demethylation, hydroxylation of the N-methyl position, and oxidation to carboxylic acid derivatives nih.govresearchgate.net. Some studies suggest that certain compounds may act as prodrugs, with N-demethylation leading to the formation of 4-MPD itself nih.govresearchgate.net.

The characterization of these metabolites using techniques like LC-HRMS/MS is crucial for developing targeted screening methods in forensic casework. Dihydro-metabolites, in particular, have shown greater stability in biological samples compared to their parent compounds, making them valuable biomarkers for detecting past 4-MPD use nih.govd-nb.info. Identifying these metabolites is vital for accurate interpretation of toxicological results, especially in cases of suspected intoxication or drug-related fatalities nih.gov.

Table 2: Identified Metabolites of this compound and Their Significance

Metabolite TypeProposed Metabolic PathwaySignificance in Forensic CaseworkReferences
Dihydro-metaboliteReduction of the β-keto groupStable marker for 4-MPD intake, extends detection window. nih.govd-nb.infonih.govresearchgate.netmdpi.comnih.gov
Hydroxylated alkyl chainHydroxylation of alkyl substituentsMarker for 4-MPD intake. nih.govresearchgate.netmdpi.comnih.gov
N-demethylated productN-demethylation (removal of N-methyl group)Marker for 4-MPD intake. nih.govresearchgate.net
Carboxylic acid derivativeOxidation of hydroxymethyl substituentMarker for 4-MPD intake. nih.govresearchgate.netmdpi.com
Hydroxylated N-methylHydroxylation of the N-methyl positionPotential marker for 4-MPD intake. nih.gov
Dihydroxy metaboliteFurther hydroxylationPotential marker for 4-MPD intake. nih.gov
HydroxylamineN-oxidation and subsequent transformationsLess commonly reported, potential marker. nih.gov

Compound Name List:

this compound (4-MPD)

Mephedrone (B570743)

Butylone

Ethylone

Pentedrone (B609907)

4-methylethcathinone (4-MEC)

3,4-DMMC

N-ethylbuphedrone

Flephedrone

Ethcathinone

Norephedrines

Ephedrines

α-PHP (α-pyrrolidinohexanophenone)

4-methoxy-α-POP (4-methoxy-α-pyrrolidinooctanophenone)

4-methoxy-α-PHPP (4-methoxy-α-pyrrolidinoheptanophenone)

4-F-PHP (4-fluoro-α-pyrrolidinohexanophenone)

MDPV (3,4-methylenedioxypyrovalerone)

4-MDMP

4-MEAP

4-MMC

2-NMC

bk-EPDP (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)-1-pentanone)

4-F-PHP (1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)-hexanone)

4-CIC

3-CMC

4-CMC

4-CEC (4-chloroethcathinone)

α-PBT (α-pyrrolidinobutiothiophenone)

4F-α-PEP

4-Methyl-N,N-dimethylcathinone

α-POP

4F-α-POP

Dipentylone (bk-DMBDP)

4-Fluoropentedrone (4-FPD)

3-Methylethcathinone (3-MEC)

Bupropion

Clephedrone (B10765662) (4-chloromethcatinone; 4-CMC)

4-MeO-α-PVP

N-ethylpentylone

N-ethylhexedrone

α-PVP (α-pyrrolidinopentiophenone)

α-PiHP (α-pyrrolidinoisohexanophenone)

Dibutylone

4-Cl-α-PVP (4-chloro-α-pyrrolidinovalerophenone)

Dihydro-mephedrone

Dihydro-4-chloro-α-pyrrolidinopropiophenone (dihydro-4-Cl-α-PPP)

Dihydro-N-ethylhexedrone

Dihydro-4-ethylmethcathinone (dihydro-4-EMC)

Dihydro-4-fluoro-α-pyrrolidinohexanophenone (dihydro-4-F-PHP)

Epidemiological Surveillance and Prevalence Research of 4 Methylpentedrone

Application of Wastewater-Based Epidemiology (WBE) for Community Monitoring

Wastewater-based epidemiology (WBE) is a public health surveillance approach that assesses the presence and quantity of chemical markers, such as parent drugs or their metabolites, in wastewater. By analyzing raw wastewater collected from wastewater treatment plants (WWTPs), WBE can provide information on the drug consumption patterns of the population served by that WWTP oas.org. This method is recognized as a cost-effective, comprehensive, and near-real-time tool that complements traditional methods for assessing drug use oas.orgnih.govacs.org.

In the United States, WBE has been applied to determine the prevalence of various NPS within communities nih.govacs.orgmurraystate.edu. A significant study utilized an analytical method to simultaneously determine trace levels of 40 NPS, including synthetic cathinones, in wastewater samples from four rural communities in southern Illinois nih.govacs.orgacs.org. This research successfully quantified several NPS, including 4-methylpentedrone, demonstrating the applicability of WBE for monitoring the presence of these emerging substances in environmental samples oas.orgnih.govacs.orgacs.orgmurraystate.edu.

Analysis of Detection Frequencies and Mass Loading in Environmental Samples

The study conducted in four U.S. communities provided valuable data on the occurrence of NPS in wastewater nih.govacs.orgacs.org. Within this research, this compound was identified and quantified alongside other synthetic opioids, synthetic cathinones, and synthetic cannabinoids nih.govacs.orgacs.orgmurraystate.edu. While specific detection frequencies for this compound were not detailed in the study's abstract, it was listed as one of the quantified substances and noted as being among the "most abundant NPS" detected in the surveyed communities nih.govacs.orgmurraystate.eduacs.org.

The study reported high detection frequencies for other cathinones, such as methcathinone (B1676376) (100%) and 2-methyl-4′-(methylthio)-2-morpholinopropiophenone (MMMP) and 1-(3-chlorophenyl) piperazine (B1678402) (mCPP) (both 91%) nih.govacs.org. Mass loading data was also provided for some of these substances, indicating community-level consumption estimates nih.govacs.org. Although specific mass loading figures for this compound were not detailed in the provided snippets, its quantification confirms its presence in the environmental samples analyzed.

Table 1: NPS Quantified in U.S. Wastewater Study

NPS CompoundDetection Status in U.S. StudyRelative Abundance (if specified)
This compoundQuantifiedAmong the most abundant murraystate.edu
MethcathinoneQuantifiedMost frequently detected (100%) nih.govacs.org
2-methyl-4′-(methylthio)-2-morpholinopropiophenone (MMMP)QuantifiedFrequently detected (91%) nih.govacs.org
1-(3-chlorophenyl) piperazine (mCPP)QuantifiedFrequently detected (91%) nih.govacs.org
5-(2-Aminopropyl) Indole (5IT)QuantifiedMentioned with mass loading nih.govacs.org
CarfentanilQuantified-
Furanyl fentanylQuantified-
Methoxyacetyl fentanylQuantified-
MAB-CHMINACAQuantified-

Trends in Reported Cathinone (B1664624) Detection in Surveillance Programs

Synthetic cathinones, including this compound, have been identified in various surveillance and forensic contexts, reflecting their emergence and circulation in drug markets. This compound was among the newly identified NPS reported in 2018, indicating its presence in the evolving landscape of psychoactive substances www.gov.br. Furthermore, its detection in fatal intoxication cases reported between 2017 and 2020, and again between 2020 and 2022, suggests its continued, albeit potentially sporadic, use and association with severe health outcomes researchgate.netnih.gov.

Broader surveillance programs indicate that synthetic cathinones constitute a significant category of NPS encountered in drug seizures and clinical samples nih.govwww.gov.ukresearchgate.net. These substances have often emerged as cheaper or more accessible alternatives to traditional stimulants like cocaine and amphetamines www.gov.uk. While specific long-term trend data for this compound across multiple surveillance programs is not extensively detailed in the provided snippets, its identification in different types of reports highlights its inclusion in the monitoring of emerging drug threats. The dynamic nature of the NPS market, characterized by the rapid introduction of new analogues, necessitates ongoing surveillance efforts to track substances like this compound and understand their prevalence within the broader context of synthetic cathinone use nih.govwww.gov.uknih.gov.

Regulatory Frameworks and Scientific Policy Implications for 4 Methylpentedrone

National and International Control Measures and Classification

4-Methylpentedrone is a synthetic cathinone (B1664624) that falls under the umbrella of new psychoactive substances, which are often designed to mimic the effects of controlled drugs while circumventing existing laws. marshallcenter.org Consequently, its legal status varies across jurisdictions, reflecting different national strategies for tackling the proliferation of designer drugs.

In the United Kingdom , this compound is controlled as a Class B substance under the Misuse of Drugs Act 1971. wikipedia.orgwww.gov.uk This classification was part of a broader effort to control a range of cathinone derivatives following the rise in popularity of substances like mephedrone (B570743). researchgate.net The UK also enacted the Psychoactive Substances Act in 2016, which created a blanket ban on the production, supply, and importation of any substance intended for human consumption that is capable of producing a psychoactive effect, with certain exemptions for substances like alcohol, nicotine, and caffeine. cps.gov.uk

In Germany , 4-MPD is subject to the New Psychoactive Substances Act (NpSG), which allows for the control of entire groups of substances based on their chemical structure. wikipedia.org This approach aims to proactively address the continuous emergence of new designer drugs.

Canada has classified this compound as a Schedule I controlled substance, placing it in the most restrictive category. iiab.me

In the United States , while there is no specific federal law explicitly naming this compound, it is likely controlled under the Federal Analogue Act. This act treats any substance that is substantially similar in chemical structure and pharmacological effect to a Schedule I or II controlled substance as if it were in Schedule I. Given that structurally related cathinones like 4-methyl-N-methylcathinone (mephedrone) and 3,4-methylenedioxypyrovalerone (MDPV) are Schedule I substances, 4-MPD would likely be considered an analogue. nih.gov Furthermore, a closely related compound, 4-methyl-α-ethylaminopentiophenone (4-MEAP), has been explicitly placed in Schedule I. wikipedia.org

Internationally, the United Nations Office on Drugs and Crime (UNODC) monitors new psychoactive substances. While specific cathinones like mephedrone and methylone have been placed under international control, there is no indication that this compound is currently scheduled under the 1971 Convention on Psychotropic Substances. unodc.orgunodc.org

Below is a table summarizing the legal status of this compound in various jurisdictions:

JurisdictionLegal Status/ClassificationLegislative Act
United KingdomClass BMisuse of Drugs Act 1971
GermanyControlledNew Psychoactive Substances Act (NpSG)
CanadaSchedule IControlled Drugs and Substances Act
United StatesControlled as an analogueFederal Analogue Act

Evolution of Legal Status in Response to New Psychoactive Substance Emergence

The legal response to the rise of NPS, including synthetic cathinones like 4-MPD, has been largely reactive. Initially, many of these substances were sold openly as "legal highs" or "research chemicals," often with disclaimers such as "not for human consumption" to evade regulatory scrutiny. marshallcenter.orgacs.org The rapid pace at which clandestine chemists can modify molecules to create new, unscheduled compounds has posed a significant challenge for lawmakers. kwrwater.nl

This has led to a clear evolution in legislative strategies:

Individual Substance Bans: The initial approach in many countries was to ban specific NPS as they were identified and their harms became apparent. For example, the UK government banned mephedrone and other cathinone derivatives in 2010. researchgate.net Similarly, the U.S. Drug Enforcement Administration (DEA) used its emergency scheduling authority to temporarily place mephedrone, MDPV, and methylone into Schedule I in 2011, a move later made permanent by the Synthetic Drug Abuse Prevention Act of 2012. nih.govdrugpolicy.org

Generic or Analogue Legislation: Recognizing the limitations of substance-by-substance bans, many jurisdictions have moved towards broader, more proactive legislative models. The US Federal Analogue Act is a key example of this approach. More recently, countries have adopted legislation that controls entire families of compounds based on a core chemical structure. This "generic" approach aims to capture not only existing NPS but also future variations that chemists might create.

Blanket Bans on Psychoactivity: The UK's Psychoactive Substances Act 2016 represents a further evolution, moving away from chemical structure and towards the effect of a substance. cps.gov.uk This legislation makes it an offense to produce or supply any substance that has a psychoactive effect, regardless of its specific chemical makeup.

This legislative evolution reflects a continuous effort to close the legal loopholes exploited by manufacturers and distributors of NPS. However, the market remains resilient, often adapting quickly to new controls by introducing yet another generation of unscheduled substances. unodc.org

Impact of Generic Cathinone Definitions on Research and Control Efforts

The implementation of generic definitions for cathinones, often using complex chemical structure language known as Markush structures , has had a dual impact on both control efforts and scientific research. chemaxon.com

From a control perspective , generic legislation offers a more effective and forward-thinking tool for law enforcement and regulatory agencies. By defining a prohibited class of compounds based on a common chemical scaffold and permissible substitutions, these laws can automatically render new, un-tested cathinone derivatives illegal. mdpi.comnih.gov This approach significantly hampers the ability of clandestine labs to stay one step ahead of the law simply by making minor chemical modifications. acs.org For example, a generic definition of cathinones could control 4-MPD even if it is not explicitly named in the legislation, by virtue of its core cathinone structure.

However, this broad approach also has significant implications for scientific research . Legitimate research on the therapeutic potential or toxicological properties of cathinone derivatives can be stifled. nih.gov The strict regulations and licensing requirements associated with controlled substances can make it difficult and expensive for researchers to obtain and study these compounds. There is a concern that potentially beneficial scientific inquiry could be hindered by legislation designed to combat recreational drug use. For instance, some synthetic cathinones, such as bupropion, have recognized therapeutic uses as antidepressants and smoking cessation aids. www.gov.uk Overly broad generic definitions could inadvertently criminalize research into other potentially valuable compounds within the same chemical class.

The challenge for policymakers is to strike a balance between effectively controlling the illicit drug market and not unduly restricting legitimate scientific and medical research. This requires carefully crafted legislation that is specific enough to target harmful substances without creating unnecessary barriers to scientific progress.

Future Directions and Identified Research Gaps in 4 Methylpentedrone Studies

Unexplored Pharmacokinetic Parameters in Preclinical Models

A critical area of research for 4-Methylpentedrone is the detailed exploration of its pharmacokinetic parameters in preclinical models. While some studies have identified 4-MPD in postmortem samples and explored its metabolism in vitro benchchem.comnih.gov, a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) in vivo is largely absent.

Metabolism and Excretion Pathways: While preliminary in vitro metabolism studies have identified some metabolites researchgate.net, the full spectrum of metabolic pathways and the enzymes involved in 4-MPD biotransformation in various preclinical models remain largely undocumented benchchem.com. Understanding the excretion routes and the rate of elimination is vital for interpreting toxicological findings and developing detection methods.

Bioaccumulation Potential: Data regarding the potential for 4-MPD or its metabolites to bioaccumulate in tissues over time is currently unavailable. This information is important for assessing long-term toxicological risks, even at low-level exposures.

Species-Specific Differences: Preclinical models, such as rodents, are often used to predict human responses. However, significant differences in skin structure, enzyme expression, and barrier function can lead to inaccuracies in ADME profiles genoskin.compharmafeatures.com. Therefore, research is needed to characterize these differences for 4-MPD and to validate the translatability of animal data to human physiology.

Need for Enhanced Mechanistic Research at the Molecular Level

While this compound is broadly classified as a synthetic cathinone (B1664624) and believed to act as a norepinephrine-dopamine reuptake inhibitor (NDRI) ontosight.ai, detailed mechanistic insights at the molecular level are lacking.

Precise Receptor/Transporter Interactions: The exact affinity and selectivity of 4-MPD for specific monoamine transporters (dopamine, norepinephrine (B1679862), serotonin) and other potential targets require more thorough investigation smw.chspringermedizin.denih.gov. While some studies suggest it acts as a DAT inhibitor, the extent of its interaction with SERT and NET, and its potential to induce monoamine release, needs further elucidation nih.gov.

Downstream Signaling Pathways: The downstream cellular and molecular consequences of 4-MPD's primary interactions, such as its effects on intracellular signaling cascades, gene expression (e.g., immediate-early genes like c-fos and Arc), and neuroplasticity, are largely unexplored nih.gov. Understanding these pathways is crucial for comprehending its psychoactive and potentially neurotoxic effects.

Stereoisomer Specificity: Like other cathinones, 4-MPD can exist as stereoisomers, which may possess different pharmacological potencies and effects springermedizin.de. Research into the specific mechanisms of action and in vivo effects of individual stereoisomers is needed to provide a more nuanced understanding of its pharmacology.

Development of Comprehensive Analytical and Pharmacological Databases

The rapid emergence of NPS like 4-MPD necessitates the development of robust and accessible databases to support forensic, clinical, and research efforts.

Analytical Method Standardization and Validation: While techniques like GC-MS and LC-MS/MS are used for 4-MPD detection benchchem.comnih.gov, there is a need for standardized, validated analytical methods for its identification and quantification across various biological matrices. Comprehensive spectral libraries, including mass spectra, NMR data, and retention times, are essential for accurate identification benchchem.com.

Metabolite Databases: As identified in metabolism studies researchgate.net, a comprehensive database of 4-MPD metabolites is required. These metabolites are crucial for confirming drug use in forensic toxicology, especially when the parent compound is absent or undetectable in biological samples ous-research.no.

Pharmacological Data Aggregation: A consolidated database of 4-MPD's pharmacological properties, including binding affinities, in vitro and in vivo effects, and structure-activity relationships (SAR) with related cathinones, would greatly benefit researchers benchchem.comnih.gov. Such a database could aid in predicting the effects of newly emerging analogs and understanding the broader class of synthetic cathinones.

Recommendations for Interdisciplinary Collaboration in Chemical Research

The complex nature of NPS research, encompassing chemistry, pharmacology, toxicology, and public health, underscores the critical need for interdisciplinary collaboration.

Bridging Chemistry and Pharmacology: Collaboration between synthetic chemists, who can characterize novel analogs, and pharmacologists, who can elucidate their mechanisms of action, is vital. This synergy can accelerate the understanding of structure-activity relationships and predict potential risks associated with new NPS smw.chnih.govnovelpsychoactivesubstances.org.

Forensic Science and Clinical Toxicology Integration: Enhanced collaboration between forensic scientists and clinical toxicologists is essential for developing rapid and reliable detection methods and for interpreting findings in the context of clinical presentations and fatalities benchchem.comnih.govous-research.no. This includes sharing analytical data and case studies.

Data Sharing and Open Science Initiatives: Fostering an environment of open data sharing among research institutions, forensic laboratories, and public health organizations is paramount. Initiatives like the NPS conference series aim to facilitate such knowledge exchange and collaboration on a global scale novelpsychoactivesubstances.org. The development of shared databases for analytical standards and pharmacological data would significantly advance the field.

Engagement with Regulatory Bodies and Public Health Agencies: Close collaboration with regulatory bodies and public health agencies is necessary to translate research findings into effective policy and harm reduction strategies. This includes providing timely scientific evidence to inform drug scheduling and public health warnings novelpsychoactivesubstances.orgresearchgate.netacs.org.

The ongoing study of this compound and other NPS requires a concerted, multidisciplinary effort to fill existing knowledge gaps. By focusing on these critical research directions, the scientific community can better address the challenges posed by these evolving substances.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for identifying and quantifying 4-Methylpentedrone in biological samples?

  • Answer : Liquid chromatography-high resolution mass spectrometry (LC-HRMS) is the gold standard for detecting this compound in complex matrices like oral fluid or blood. Retrospective analyses of clinical samples using LC-HRMS have successfully identified this compound alongside other novel psychoactive substances (NPS) by targeting unique fragmentation patterns and retention times . For quantification, isotope-labeled internal standards should be used to account for matrix effects. Method validation must include sensitivity (LOQ < 1 ng/mL), selectivity, and stability under storage conditions (e.g., -20°C with preservatives like sodium fluoride) .

Q. How does this compound’s pharmacological profile differ from other synthetic cathinones?

  • Answer : Unlike most cathinones, which preferentially inhibit dopamine reuptake transporters (DAT), this compound exhibits a balanced inhibition profile across DAT, serotonin transporters (SERT), and norepinephrine transporters (NET). For example, its IC50 values for DAT inhibition are comparable to cocaine (low micromolar range), but it requires 30–830× higher concentrations to inhibit SERT, suggesting lower serotonergic activity. This unique profile may reduce acute toxicity risks compared to analogs like α-PVP but increases abuse potential due to dopaminergic dominance .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate the neurotoxic effects of this compound?

  • Answer : Use rodent models to assess long-term dopaminergic neuron damage via immunohistochemistry (e.g., tyrosine hydroxylase staining) and behavioral assays (e.g., locomotor sensitization). Dose regimens should reflect human recreational use (e.g., 1–5 mg/kg, subcutaneous administration). Include control groups treated with known neurotoxic cathinones (e.g., methcathinone) for comparison. Postmortem analysis of striatal tissue for dopamine depletion and glial activation (GFAP markers) is critical .

Q. What experimental strategies resolve contradictions in this compound’s partial inhibition mechanism?

  • Answer : Contradictions arise from its partial inhibition of DAT, unlike full antagonists like cocaine. To clarify, employ in vitro competitive binding assays with radiolabeled ligands (e.g., [³H]WIN 35,428) and kinetic analyses (Kon/Koff rates). Pair these with in silico molecular docking simulations to compare binding affinities at DAT’s active site. Recent studies suggest steric hindrance from the 4-methyl group may limit deep penetration into the transporter, explaining partial efficacy .

Q. How can researchers optimize LC-HRMS parameters for detecting this compound metabolites in polydrug-use scenarios?

  • Answer : Use untargeted metabolomics workflows with data-dependent acquisition (DDA) to capture phase I/II metabolites (e.g., β-keto reduction, N-demethylation). Prioritize fragments with m/z 72.08 (C4H10N⁺) and 91.05 (C7H7⁺) for structural elucidation. For polydrug samples, apply machine learning tools (e.g., XCMS Online) to deconvolute overlapping peaks from co-ingested substances like benzodiazepines or opioids .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

  • Answer : Nonlinear regression models (e.g., sigmoidal dose-response curves) should quantify EC50/IC50 values. For behavioral data, use mixed-effects models to account for intra-subject variability. When comparing potency across transporters (DAT vs. SERT), apply Bonferroni corrections to avoid Type I errors. Include power analyses during experimental design to ensure adequate sample sizes (n ≥ 6 per group) .

Q. How should stability studies for this compound in biological specimens be structured?

  • Answer : Conduct stability tests under three conditions: short-term (24–72 hours at 4°C), long-term (30–90 days at -20°C), and freeze-thaw cycles (≥3 cycles). Use preservatives (e.g., sodium fluoride/EDTA) to inhibit enzymatic degradation. Report percent recovery relative to freshly prepared controls. Note that this compound’s stability in whole blood is poorly characterized, necessitating validation for forensic applications .

Key Research Gaps

  • Pharmacokinetics : No human absorption/distribution data exist.
  • Metabolite Toxicity : Unknown if metabolites (e.g., reduced β-keto forms) retain biological activity.
  • Legal Status Impact : Studies comparing use prevalence in regions with vs. without scheduling are lacking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.